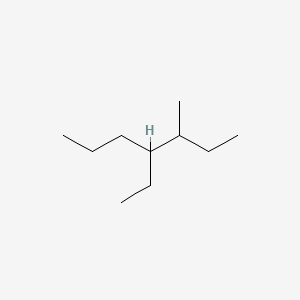
4-Ethyl-3-methylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-methylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of hydrocarbons, which are fundamental in various chemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-methylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with ethyl and methyl halides in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound often involves catalytic cracking and reforming of petroleum fractions. This process breaks down larger hydrocarbons into smaller, branched alkanes, including this compound. The use of zeolite catalysts and high temperatures (500°C to 700°C) are common in these industrial methods .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-methylheptane primarily undergoes reactions typical of alkanes, such as:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions:
Oxidation: Requires strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Generally, alkanes are resistant to reduction due to their saturated nature.
Substitution: Halogenation using halogens (Cl2, Br2) under UV light.
Major Products:
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various haloalkanes depending on the halogen used.
Scientific Research Applications
4-Ethyl-3-methylheptane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.
Mechanism of Action
As an alkane, 4-Ethyl-3-methylheptane does not have a specific mechanism of action like more reactive organic compounds. Its effects are primarily physical, such as acting as a solvent or a hydrophobic agent. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
- 3-Methyl-4-ethylheptane
- 4-(1-Methylethyl)octane
- 5-(1-Methylpropyl)decane
Comparison: 4-Ethyl-3-methylheptane is unique due to its specific branching pattern, which affects its physical properties like boiling point and solubility. Compared to its isomers, it may have slightly different reactivity and interactions in chemical processes .
Properties
CAS No. |
52896-89-6 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
4-ethyl-3-methylheptane |
InChI |
InChI=1S/C10H22/c1-5-8-10(7-3)9(4)6-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
BTGGSWBKRYMHQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















